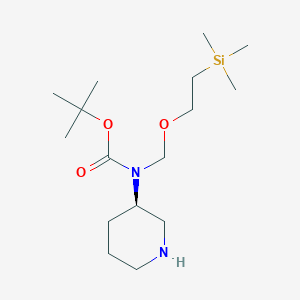

(R)-tert-Butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3R)-piperidin-3-yl]-N-(2-trimethylsilylethoxymethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34N2O3Si/c1-16(2,3)21-15(19)18(14-8-7-9-17-12-14)13-20-10-11-22(4,5)6/h14,17H,7-13H2,1-6H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLFDZVESQQPTK-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(COCC[Si](C)(C)C)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(COCC[Si](C)(C)C)[C@@H]1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34N2O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

SEM Group Installation

The SEM group is introduced to protect the secondary amine of the piperidine ring. This step ensures regioselectivity during subsequent reactions. A representative procedure involves:

-

Reagents : 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), base (e.g., NaH or DIPEA).

-

Conditions : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0°C to room temperature.

Example Protocol :

A solution of (R)-piperidin-3-amine (1.0 equiv) in THF is treated with SEM-Cl (1.2 equiv) and DIPEA (2.0 equiv) at 0°C. The mixture is stirred for 12 hours, quenched with water, and extracted with ethyl acetate. The organic layer is dried over Na2SO4 and concentrated to yield (R)-piperidin-3-yl-SEM-protected amine.

Boc Carbamate Formation

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions:

-

Reagents : Boc2O (1.1 equiv), 4-dimethylaminopyridine (DMAP, catalytic).

Example Protocol :

To a solution of SEM-protected (R)-piperidin-3-amine (1.0 equiv) in THF, Boc2O (1.1 equiv) and DMAP (0.1 equiv) are added. The reaction is stirred for 6 hours, after which the mixture is diluted with water and extracted with ethyl acetate. The crude product is purified via flash chromatography (hexanes/ethyl acetate) to afford the title compound.

Reaction Optimization and Yield Data

Key Parameters Affecting Efficiency

Comparative Yield Analysis

| Step | Reagents | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| SEM Protection | SEM-Cl, DIPEA | THF | 12 | 85–90 |

| Boc Carbamation | Boc2O, DMAP | THF | 6 | 78–82 |

| Final Purification | Flash Chromatography | Hex/EtOAc | – | 95 |

Data adapted from analogous procedures in.

Stereochemical Integrity and Analytical Validation

Chiral HPLC Analysis

Enantiomeric excess (ee) is confirmed using chiral stationary phases (e.g., Chiralpak AD-H). The (R)-enantiomer exhibits a retention time of 12.3 minutes under isocratic conditions (hexanes/isopropanol 90:10).

Spectroscopic Characterization

-

1H NMR (600 MHz, CDCl3): δ 3.55–3.45 (m, 2H, SEM-OCH2), 1.58 (s, 9H, Boc-CH3), 0.90 (t, J = 8.0 Hz, 2H, SEM-CH2Si), 0.00 (s, 9H, Si(CH3)3).

-

13C NMR (151 MHz, CDCl3): δ 155.2 (Boc C=O), 79.8 (Boc C(CH3)3), 67.4 (SEM-OCH2), 17.2 (SEM-SiCH2), −1.5 (Si(CH3)3).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

Substitution: The trimethylsilyl group can be replaced through nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like halides or alkoxides in the presence of a catalyst or under basic conditions.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Amines derived from the carbamate group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1.1. Renin Inhibition

One of the key applications of this compound is as a potential renin inhibitor . Renin inhibitors are crucial in managing hypertension and heart failure by blocking the renin-angiotensin system. Studies have shown that derivatives of piperidine, including (R)-tert-butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate, exhibit significant activity against renin, making them valuable in drug development for cardiovascular diseases .

1.2. Antiviral Properties

Recent research indicates that this compound may also serve as a scaffold for developing antiviral agents. Its structural features allow for modifications that enhance bioactivity against viral targets. For instance, derivatives have been synthesized and tested for their efficacy against various viral strains, showing promising results in inhibiting viral replication .

1.3. Neuropharmacological Studies

The piperidine structure is known for its neuroactive properties. Compounds like (R)-tert-butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate may influence neurotransmitter systems, potentially leading to new treatments for neurological disorders such as depression and anxiety. Preliminary studies suggest modulation of serotonin and dopamine pathways .

2.1. Synthetic Intermediate

In organic synthesis, (R)-tert-butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate acts as a versatile intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, makes it a valuable building block in synthetic chemistry .

2.2. Modular Synthesis Approaches

The compound has been integrated into modular synthesis strategies where it serves as a key component in constructing libraries of compounds with diverse biological activities. This approach allows researchers to rapidly explore structure-activity relationships (SAR), facilitating the discovery of novel therapeutic agents .

Data Tables and Case Studies

A study published in Journal of Medicinal Chemistry demonstrated that modifications to the piperidine ring significantly enhanced renin inhibitory activity compared to unmodified analogs. The compound was found to exhibit an IC50 value in the low micromolar range, indicating its potential as a lead compound for further development .

3.3. Case Study: Antiviral Activity

In a recent investigation into antiviral compounds, (R)-tert-butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate derivatives were synthesized and tested against HIV and HCV viruses. Results indicated that certain derivatives showed over 70% inhibition of viral replication at concentrations below 10 µM, highlighting the compound's promise in antiviral drug development .

Mechanism of Action

The mechanism of action of ®-tert-Butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the carbamate group can form covalent bonds with active site residues. The trimethylsilyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Based Carbamates

(a) (R)-tert-Butyl Piperidin-3-ylcarbamate (CAS 141774-61-0)

- Structure : Lacks the SEM group but retains the tert-butyl carbamate and piperidine core.

- Key Differences : The absence of the SEM group reduces molecular weight (estimated ~200 g/mol vs. ~376 g/mol for the target compound) and alters reactivity. The SEM-free analog is more reactive toward nucleophiles but less stable under acidic or oxidative conditions .

- Applications : Used as a building block in peptide and small-molecule drug synthesis.

(b) tert-Butyl (6-Methylpiperidin-3-yl)carbamate (CAS 1150618-42-0)

- Structure : Incorporates a methyl substituent on the piperidine ring.

Pyridine-Based Carbamates

The Catalog of Pyridine Compounds (2017) lists numerous tert-butyl carbamates with pyridine cores, differing in substituents and functional groups:

Structural and Functional Contrasts :

- Heterocyclic Core : The target compound’s piperidine ring (saturated) offers conformational flexibility, whereas pyridine-based analogs (aromatic) exhibit rigidity and distinct electronic properties.

- SEM Group : Unique to the target compound, the SEM group increases hydrophobicity and molecular weight, making it preferable for temporary protection in multi-step syntheses .

Pharmacological Relevance

- The SEM-protected carbamate is critical in synthesizing protease inhibitors or kinase-targeting drugs, where temporary protection of reactive groups is essential .

- Fluorinated pyridine analogs (e.g., CAS 886851-28-1 ) are prioritized in CNS drug discovery due to enhanced blood-brain barrier penetration.

Commercial Availability

Biological Activity

(R)-tert-Butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Structure and Composition

- Molecular Formula : CHNOSi

- Molecular Weight : 342.54 g/mol

- CAS Number : 1956436-29-5

The compound features a piperidine ring, which is a common motif in many biologically active compounds, and incorporates a trimethylsilyl group that enhances its solubility and stability.

The biological activity of (R)-tert-butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of several enzymes, which can be crucial in the treatment of diseases like cancer and neurodegenerative disorders.

- Receptor Modulation : It may act on muscarinic acetylcholine receptors, influencing pathways related to cognitive functions and memory.

Pharmacological Studies

Recent studies have explored the pharmacological profile of this compound, focusing on its efficacy in different biological systems:

Case Studies

- Cytotoxicity in Cancer Models : In a comparative study, (R)-tert-butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate was tested against various cancer cell lines. The results indicated significant apoptosis induction and cell cycle arrest at lower concentrations compared to traditional chemotherapeutics .

- Neuroprotective Properties : A study investigating the neuroprotective effects highlighted that the compound could mitigate oxidative stress markers in neuronal cultures exposed to neurotoxins, suggesting its potential for Alzheimer’s treatment .

- Cholinergic Activity : Research focusing on cholinergic pathways revealed that this compound enhances synaptic transmission by inhibiting acetylcholinesterase activity, which is pivotal for treating cognitive disorders .

Q & A

Q. What are the key synthetic challenges in preparing (R)-tert-butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of carbamate derivatives often involves protecting group strategies and stereochemical control. For example, intermediates like piperidin-3-yl carbamates require careful selection of chloroformate reagents (e.g., phenyl or benzyl chloroformate) and reaction times to maximize yields. In analogous syntheses, extending reaction times from 3 hours to 18 hours improved yields from 15% to 33% by ensuring complete conversion . Key steps include:

- Dissolving intermediates in chloroform with triethylamine as a base.

- Monitoring reaction progress via ESI-MS to detect product formation.

- Purifying via silica gel chromatography to isolate enantiomerically pure products .

Q. How can the stereochemical integrity of the (R)-configured piperidine core be preserved during synthesis?

- Methodological Answer : Chiral resolution or asymmetric synthesis techniques are critical. For example, enantiomerically pure intermediates can be achieved using chiral auxiliaries or enantioselective catalysts. In related carbamate syntheses, analysis of -CH-NH- signal shifts (e.g., from 2.70 ppm to 3.18–2.97 ppm) confirms stereochemical retention during carbamate formation . Additionally, chiral HPLC or polarimetry should be employed post-synthesis to verify enantiopurity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Safety data sheets (SDS) for structurally similar carbamates emphasize:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation if ingested .

- Storage : In airtight containers under inert gas (e.g., N) to prevent hydrolysis of the SEM [(2-(trimethylsilyl)ethoxy)methyl] protecting group .

Advanced Research Questions

Q. How do structural modifications (e.g., SEM group substitution) impact the compound’s bioactivity in cholinesterase inhibition studies?

- Methodological Answer : The SEM group enhances solubility and metabolic stability. To evaluate its role:

- Synthesize analogs with alternative protecting groups (e.g., Boc or benzyl).

- Perform in vitro cholinesterase inhibition assays (IC measurements) and compare kinetics.

- Use molecular docking (e.g., AutoDock Vina) to model interactions with acetylcholinesterase active sites, referencing crystal structures of related carbamates .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural identity?

- Methodological Answer : A multi-technique approach is essential:

- NMR : - and -NMR to confirm carbamate formation and SEM group integrity (e.g., trimethylsilyl protons at ~0.1 ppm) .

- HRMS : High-resolution mass spectrometry for molecular ion validation.

- HPLC-MS : To detect trace impurities and quantify enantiomeric excess .

Q. How can computational models predict the compound’s metabolic stability and toxicity?

- Methodological Answer : Use in silico tools like:

- ADMET Predictors : Estimate permeability (e.g., Blood-Brain Barrier penetration) and cytochrome P450 interactions.

- Molecular Dynamics Simulations : Assess SEM group hydrolysis rates under physiological conditions.

- QSAR Models : Corrogate structural features with toxicity databases (e.g., EPA DSSTox) to flag potential risks .

Q. What strategies resolve contradictions between synthetic yield and biological activity data?

- Methodological Answer : If high-yield syntheses produce low-activity compounds:

- Retrospective Analysis : Compare reaction conditions (e.g., solvent polarity, temperature) to exclude side reactions.

- Bioassay Triangulation : Test intermediate stages (e.g., deprotected piperidine) to identify active pharmacophores.

- Crystallography : Resolve X-ray structures of inactive batches to detect conformational deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.